molecular formula C21H26N2O4S B6571159 2-(3-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 946225-44-1

2-(3-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B6571159
CAS No.: 946225-44-1
M. Wt: 402.5 g/mol
InChI Key: ZJHGJSYQIPCVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an acetamide derivative featuring a 3-methylphenoxy group linked to the methylene carbon of the acetamide backbone and a tetrahydroquinoline core substituted at the 1-position with a propane-1-sulfonyl moiety.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-3-12-28(25,26)23-11-5-7-17-9-10-18(14-20(17)23)22-21(24)15-27-19-8-4-6-16(2)13-19/h4,6,8-10,13-14H,3,5,7,11-12,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHGJSYQIPCVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The compound’s key structural features are compared below with analogs from the evidence:

Compound Name / ID 1-Position Substituent Phenoxy Substituent Molecular Weight logP Key Differences Reference
Target: 2-(3-Methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide Propane-1-sulfonyl 3-Methylphenoxy ~438.5* ~3.0* Sulfonyl group enhances polarity
L763-0145 (N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(3-methylphenoxy)acetamide) Acetyl 3-Methylphenoxy 338.4 3.326 Acetyl group reduces steric bulk
2-(4-Methoxyphenoxy)-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide Phenylsulfonyl 4-Methoxyphenoxy 452.5 N/A Aromatic sulfonyl; methoxy increases logP
2-(3-Methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (G511-0403) Isobutyryl (2-methylpropanoyl) 3-Methoxyphenoxy ~380* N/A Branched acyl group; methoxy vs. methyl

*Estimated based on structural similarity.

Key Observations:
  • Isobutyryl (G511-0403) offers a branched hydrophobic chain, which may enhance membrane permeability but reduce aqueous solubility .
  • Phenoxy Substituents: 3-Methylphenoxy (target) balances lipophilicity (logP ~3.0*) with moderate steric effects. 4-Methoxyphenoxy () increases electron-donating capacity and logP due to the methoxy group’s hydrophobicity .

Physicochemical and Pharmacokinetic Properties

Table: Computed Properties of Key Analogs
Property Target Compound* L763-0145 G511-0403 Phenylsulfonyl Analog
Molecular Weight ~438.5 338.4 ~380 452.5
logP ~3.0 3.326 N/A N/A
Hydrogen Bond Acceptors 6 5 N/A 5
Hydrogen Bond Donors 1 1 N/A 1
Polar Surface Area (Ų) ~85 46.67 N/A N/A

*Estimates for the target compound are based on substituent contributions.

  • Lipophilicity : The target compound’s logP (~3.0) is comparable to L763-0145 (3.326), suggesting similar membrane permeability. The phenylsulfonyl analog’s higher molecular weight (452.5) may reduce bioavailability .

Q & A

Q. How can the multi-step synthesis of this compound be optimized for yield and purity?

  • Methodological Answer : Optimize reaction parameters step-wise:
  • Step 1 : Formation of the tetrahydroquinoline core via catalytic hydrogenation or reductive amination (e.g., using NaBH4_4/AcOH) under inert atmosphere .
  • Step 2 : Introduce the propane-1-sulfonyl group using propane-1-sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Step 3 : Acetamide coupling via nucleophilic acyl substitution (e.g., EDCI/HOBt in DMF) .
  • Purification : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) or recrystallization from ethanol .
  • Monitoring : Track intermediates via 1^1H NMR (e.g., disappearance of NH peaks) and LC-MS .

Q. What analytical techniques are critical for confirming the compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a gradient elution (e.g., 30% → 70% acetonitrile in 20 min) to assess purity (>95% by UV at 254 nm) .
  • NMR : Confirm regiochemistry via 1^1H-13^{13}C HSQC (e.g., methylphenoxy protons at δ 6.8–7.2 ppm; tetrahydroquinoline CH2_2 at δ 2.5–3.5 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ calculated for C21_{21}H25_{25}N2_2O4_4S: 413.1534) .

Q. How to identify biological targets using affinity-based proteomics?

  • Methodological Answer :
  • Photoaffinity labeling : Incorporate a diazirine moiety into the acetamide for UV crosslinking .
  • Pull-down assays : Use biotin-streptavidin affinity followed by LC-MS/MS proteomics .
  • SPR analysis : Measure binding kinetics (kon_{on}/koff_{off}) to purified receptors (e.g., GPCRs) .

Q. What are the degradation pathways in physiological conditions?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (e.g., human S9 fraction) and identify metabolites via UPLC-QTOF .
  • Major pathways :
  • Oxidation : CYP3A4-mediated hydroxylation of the methylphenoxy group .
  • Hydrolysis : Esterase cleavage of the acetamide (pH-dependent) .

Q. How to address reproducibility challenges in scaled-up synthesis?

  • Methodological Answer :
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor sulfonylation completeness .
  • Quality-by-design (QbD) : Use DOE (Design of Experiments) to map critical parameters (e.g., stoichiometry, mixing speed) .
  • Batch records : Document deviations (e.g., >2% impurity by HPLC triggers reprocessing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.